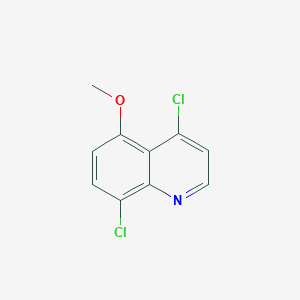

4,8-Dichloro-5-methoxyquinoline

Übersicht

Beschreibung

4,8-Dichloro-5-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-5-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 4,8-dichloroquinoline with methanol in the presence of a base to introduce the methoxy group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4,8-Dichloro-5-methoxyquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 4,8-Dichloro-5-methoxyquinoline serves as a reagent in organic synthesis. It acts as a building block for more complex molecules. The compound's ability to undergo various chemical reactions makes it valuable for synthesizing derivatives with potential biological activities.

Biology

The biological activity of this compound is under extensive investigation. Notably:

- Antileishmanial Activity : Research indicates that quinoline derivatives exhibit significant antileishmanial properties. A study demonstrated that related compounds reduced parasite loads in Leishmania species significantly in vivo. For example, treatment with similar quinoline derivatives resulted in an 87% reduction in liver parasite burden in BALB/c mice at a dosage of 100 mg/kg/day over ten days.

- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines with IC50 values ranging from 4 to 10 µM , indicating potential selectivity for specific targets.

Medicine

While not yet approved for medical use, ongoing research aims to explore the therapeutic effects of this compound against parasitic infections and possibly cancer. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, leading to alterations in their functions and subsequent biological responses.

Antileishmanial Efficacy

A notable case study involved treating BALB/c mice infected with L. donovani. The administration of related quinoline derivatives led to a substantial reduction in liver parasite burden. This highlights the potential application of this compound as a therapeutic agent against leishmaniasis.

Cytotoxicity Assessment

In vitro assessments have shown that similar quinoline derivatives exhibit selective cytotoxicity towards cancer cell lines. For instance, compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in various cancer types.

Wirkmechanismus

The mechanism of action of 4,8-Dichloro-5-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,7-Dichloroquinoline: Another chlorinated quinoline derivative with similar chemical properties.

5,8-Difluoroquinoline: A fluorinated analogue with distinct reactivity and applications.

6-Methoxyquinoline: A methoxylated quinoline with different substitution patterns.

Uniqueness

4,8-Dichloro-5-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.

Biologische Aktivität

4,8-Dichloro-5-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique substitution pattern that includes two chlorine atoms and a methoxy group. This specific arrangement is believed to enhance its reactivity and biological activity compared to other quinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- DNA Binding : The compound can intercalate into DNA, disrupting normal cellular functions.

- Enzyme Inhibition : It may inhibit critical enzymes involved in cellular signaling pathways, leading to altered cellular processes.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. For instance, it has shown promising cytotoxic effects against various cancer cell lines:

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxicity against colorectal cancer cell lines such as HCT116 and Caco-2, with IC50 values reported as low as 0.35 μM .

- Mechanisms of Action : The compound induces apoptosis and inhibits colony formation in cancer cells. It also modulates key signaling pathways like PI3K/AKT/mTOR, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest it may exhibit inhibitory effects against various bacterial strains, although more research is needed to fully elucidate its spectrum of activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. Comparative analysis with other quinoline derivatives reveals the following insights:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | 2 Cl atoms and 1 methoxy group | Strong anticancer activity |

| 2-Methylquinoline | No halogen substitutions | Limited biological activity |

| 5-Methoxyquinoline | Methoxy group at position 5 | Moderate anticancer properties |

| 8-Chloro-2-methylquinoline | Chloro substitution | Antimicrobial properties |

The presence of chlorine and methoxy groups significantly enhances the compound's potency compared to simpler analogs .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Cytotoxicity Studies : A study reported that treatment with this compound significantly reduced the viability of HCT116 cells in a dose-dependent manner. Flow cytometry analysis revealed an increase in G2/M phase arrest from 15% to over 80% after treatment .

- Inhibition of Cell Migration : The compound was also found to inhibit the migration of colorectal cancer cells, a critical factor in cancer metastasis. Transwell assays indicated a significant reduction in migratory capacity post-treatment .

- Comparative Analysis : In comparative studies with established chemotherapeutics like 5-Fluorouracil (5-FU), this compound exhibited superior cytotoxicity against colorectal cancer cells while showing minimal toxicity towards normal epithelial cells .

Eigenschaften

IUPAC Name |

4,8-dichloro-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFNOPKTYVFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=NC2=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491469 | |

| Record name | 4,8-Dichloro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-44-6 | |

| Record name | 4,8-Dichloro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.